3-Ethylpyridine is a constituent of cigarette smoke []. Researchers have used it to investigate the harmful effects of cigarette smoke on various biological systems. For instance, one study employed 3-ethylpyridine, along with other cigarette smoke components, to assess their impact on oocyte maturation and sperm function in animals [].
Certain bacteria, such as Gordonia nitida LE31, can degrade 3-ethylpyridine []. This ability makes 3-ethylpyridine a valuable tool for studying bacterial biodegradation processes. Scientists have used 3-ethylpyridine to understand the mechanisms by which these bacteria break down and utilize specific compounds [].
3-Ethylpyridine's molecular structure allows researchers to study it using various spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy []. These techniques provide insights into the molecule's vibrational modes and electronic structure, which can aid in understanding its chemical properties and interactions with other molecules [].
3-Ethylpyridine occurs naturally in some foods and can be produced synthetically. It has industrial applications as a flavor and fragrance agent, but scientific research on the compound itself is limited [, ].
The key feature of 3-ethylpyridine's structure is the aromatic pyridine ring. This ring structure gives the molecule stability and unique chemical properties. The ethyl group (C2H5) is attached to the third carbon atom of the pyridine ring.
Flammable;Irritant